molecular formula C7H5F3N2O2 B2731668 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1245913-77-2

5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2731668
CAS No.: 1245913-77-2
M. Wt: 206.124
InChI Key: WSCVRCUAXWHNMV-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product . Another method includes the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to generate the free base, which is then reacted with ammonia to yield the target compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 2-Amino-5-(trifluoromethyl)pyridine

Comparison: Compared to similar compounds, 5-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows for a wider range of chemical modifications and applications. The trifluoromethyl group further enhances the compound’s stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)1-3(11)2-12-5/h1-2H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCVRCUAXWHNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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